Glycidyl Stearate-d35
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Overview
Description
Glycidyl Stearate-d35 is a medicinal compound known for its role as a kinase inhibitor, which is a type of protein involved in cell signaling pathways. This compound has shown potential as an anticancer agent by inducing apoptosis, or programmed cell death, in tumor cells . It is an analog of a Chinese herbal medicine and has been found in human urine after ingestion .
Preparation Methods
The synthesis of Glycidyl Stearate-d35 involves the esterification of stearic acid-d35 with glycidol. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods often involve the use of large-scale reactors and continuous monitoring of reaction parameters to optimize yield and purity .
Chemical Reactions Analysis
Glycidyl Stearate-d35 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of epoxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to enhance reaction rates and selectivity. Major products formed from these reactions include epoxides, alcohols, and substituted derivatives .
Scientific Research Applications
Glycidyl Stearate-d35 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry for the preparation of various functionalized polymers.
Biology: The compound is utilized in studies involving cell signaling pathways and kinase inhibition.
Mechanism of Action
Glycidyl Stearate-d35 exerts its effects primarily through the inhibition of kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling processes that promote cell growth and survival, leading to apoptosis in tumor cells . This mechanism makes it a valuable tool for studying cellular signaling and developing new cancer treatments.
Comparison with Similar Compounds
Glycidyl Stearate-d35 is unique due to its deuterium-labeled structure, which enhances its stability and allows for precise tracking in biological systems. Similar compounds include:
Glycidyl Oleate: Another glycidyl ester used in similar applications but with different fatty acid components.
Methyl Stearate: A methyl ester of stearic acid, used in various industrial applications but lacking the epoxide functionality of this compound.
These compounds share some functional similarities but differ in their specific applications and chemical properties, highlighting the unique aspects of this compound.
Properties
CAS No. |
1246820-60-9 |
---|---|
Molecular Formula |
C21H40O3 |
Molecular Weight |
375.762 |
IUPAC Name |
oxiran-2-ylmethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 |
InChI Key |
OUQGOXCIUOCDNN-KNAXIHRDSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1CO1 |
Synonyms |
Octadecanoic Acid-d35 2-Oxiranylmethyl Ester; Stearic Acid-d35 2,3-Epoxypropyl Ester; Glycidyl Octadecanoate-d35; NSC 404228-d35; Stearic Acid-d35 Glycidyl Ester; |
Origin of Product |
United States |
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